



LC-MS/MS method for the determination of sulfonamides in milk samples

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Compound of Interest		
Compound Name:	Sulfisomidin-d4	
Cat. No.:	B15565427	Get Quote

Application Note: Determination of Sulfonamides in Milk by LC-MS/MS Abstract

This application note presents a detailed and robust method for the quantitative analysis of sulfonamide residues in milk samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol encompasses a streamlined sample preparation procedure, optimized chromatographic separation, and sensitive mass spectrometric detection. This method is suitable for researchers, scientists, and professionals in drug development and food safety for the reliable monitoring of sulfonamide levels in milk, ensuring compliance with regulatory limits.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine to treat bacterial infections in dairy cattle. The potential for these residues to remain in milk raises concerns for human health, including allergic reactions and the development of antibiotic resistance. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in milk, necessitating sensitive and specific analytical methods for their detection and quantification. LC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity, sensitivity, and accuracy.[1][2] This document provides a comprehensive protocol for the determination of various sulfonamides in milk samples.



Experimental Workflow

The overall experimental workflow for the determination of sulfonamides in milk samples is depicted below.



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Caption: Experimental workflow for sulfonamide analysis in milk.

Detailed Protocols Sample Preparation (Liquid-Liquid Extraction)

This protocol is a simplified and effective method for extracting sulfonamides from milk.[3]

Materials:

- · Milk sample
- Acetonitrile (LC-MS grade), acidified with 0.1% formic acid
- Sodium Chloride (NaCl)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic Acid (LC-MS grade)
- Vortex mixer
- Centrifuge



Nitrogen evaporator

Procedure:

- Pipette 1 mL of the milk sample into a 15 mL polypropylene centrifuge tube.
- Add 5 mL of acidified acetonitrile (0.1% formic acid).
- Add 1 gram of Sodium Chloride.[3]
- Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Carefully transfer the upper acetonitrile layer (supernatant) to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% Formic Acid).[3]
- Vortex for 30 seconds to dissolve the residue.
- Filter the reconstituted sample through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Parameters:



Parameter	Value	
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)	
Mobile Phase A	Water with 0.1% Formic Acid	
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	
Flow Rate	0.5 mL/min	
Injection Volume	10 μL	
Column Temperature	40 °C	
Gradient	Start with 5-10% B, ramp to 90-95% B over 10- 15 min, hold for 2-3 min, then return to initial conditions and equilibrate.	

Mass Spectrometry (MS) Parameters:

Parameter	Value	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
Capillary Voltage	3.5 - 4.0 kV	
Source Temperature	120 - 150 °C	
Desolvation Temperature	350 - 500 °C	
Nebulizer Gas	Nitrogen, 50-60 psi	
Drying Gas	Nitrogen, 8-12 L/min	
Acquisition Mode	Multiple Reaction Monitoring (MRM)	

MRM Transitions for Sulfonamides

The following table provides examples of MRM transitions for common sulfonamides. It is crucial to optimize these parameters on the specific instrument being used.



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Sulfadiazine	251.0	156.0	15
Sulfathiazole	256.0	156.0	14
Sulfamerazine	265.1	156.1	18
Sulfamethazine	279.1	186.1	20
Sulfamethoxazole	254.0	156.0	15
Sulfadimethoxine	311.1	156.0	20
Sulfaquinoxaline	301.0	156.0	15
Sulfadoxine	311.0	156.0	18
Sulfapyridine	250.1	156.1	16

Note: The second product ion can be used for confirmation.

Quantitative Data Summary

The performance of LC-MS/MS methods for sulfonamide analysis in milk is summarized below. These values are indicative and may vary depending on the specific instrumentation and matrix effects.

Sulfonamide	Recovery (%)	LOD (µg/kg)	LOQ (μg/kg)	Reference
Multiple Sulfonamides	91 - 114	-	-	[4]
10 Sulfonamides	-	-	5.3 - 11.2	[5]
Sulfamethazine	-	-	-	[1]
Sulfisoxazole	-	-	-	[1]
4 Sulfonamides	75 - 94	1.62 - 2.53 (CCα)	2.01 - 3.13 (CCβ)	[6]



LOD: Limit of Detection, LOQ: Limit of Quantification, CCα: Decision Limit, CCβ: Detection Capability

Method Validation

For regulatory compliance and to ensure data quality, the analytical method should be validated according to international guidelines (e.g., VICH, SANTE). Key validation parameters include:

- Linearity and Range: Assess the linear relationship between concentration and response over a defined range (e.g., 5-200 µg/kg).
- Accuracy (Recovery): Determine the closeness of the measured value to the true value by analyzing spiked samples at different concentrations.
- Precision (Repeatability and Reproducibility): Evaluate the variability of the method under the same and different conditions.
- Specificity/Selectivity: Ensure the method can differentiate the target analytes from other compounds in the matrix.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
- Matrix Effects: Investigate the influence of co-eluting matrix components on the ionization of the target analytes.
- Stability: Assess the stability of the analytes in the matrix and in standard solutions under different storage conditions.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the determination of sulfonamide residues in milk. The detailed protocol for sample preparation and instrumental analysis, along with the provided quantitative data, offers a solid foundation for laboratories involved in food safety and veterinary drug residue monitoring. Proper method validation is essential to ensure the accuracy and reliability of the results.



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